![molecular formula C15H22OSi B12578526 Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- CAS No. 200192-51-4](/img/structure/B12578526.png)
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to two methyl groups, a 1-phenyl-3-butenyl group, and a 2-propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- typically involves the hydrosilylation reaction. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction involves the addition of a silane to an alkene or alkyne, forming a silicon-carbon bond. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, replacing one of its substituents with another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Substituted silanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- involves the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, including organic molecules and biological macromolecules. The pathways involved often include hydrosilylation, where the silicon atom forms a bond with a carbon atom in an alkene or alkyne.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the 1-phenyl-3-butenyl and 2-propenyl groups.
Trimethylsilane: Contains three methyl groups bonded to silicon.
Phenylsilane: Contains a phenyl group bonded to silicon.
Uniqueness
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both 1-phenyl-3-butenyl and 2-propenyl groups allows for versatile applications in various fields, distinguishing it from other silanes.
Eigenschaften
CAS-Nummer |
200192-51-4 |
|---|---|
Molekularformel |
C15H22OSi |
Molekulargewicht |
246.42 g/mol |
IUPAC-Name |
dimethyl-(1-phenylbut-3-enoxy)-prop-2-enylsilane |
InChI |
InChI=1S/C15H22OSi/c1-5-10-15(14-11-8-7-9-12-14)16-17(3,4)13-6-2/h5-9,11-12,15H,1-2,10,13H2,3-4H3 |
InChI-Schlüssel |
LHLSLTPIHBXRGS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CC=C)OC(CC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


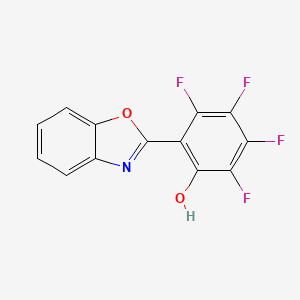
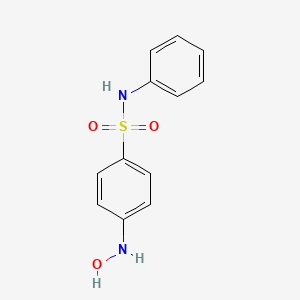
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)

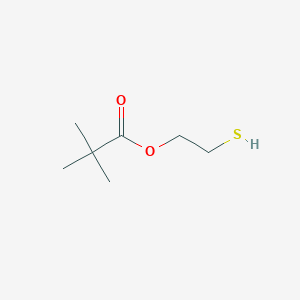
![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)
![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)

![4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline](/img/structure/B12578483.png)
![5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene](/img/structure/B12578488.png)
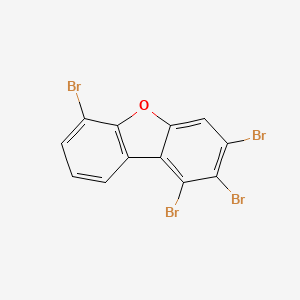

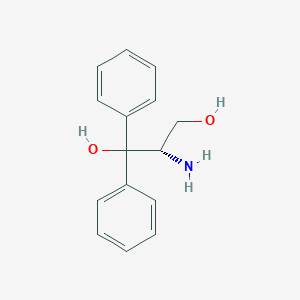
![1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene](/img/structure/B12578509.png)
